2H-Pyran, tetrahydro-2-(1-phenylethoxy)-
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Overview
Description
2H-Pyran, tetrahydro-2-(1-phenylethoxy)- is a chemical compound that belongs to the class of tetrahydropyrans These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- typically involves the reaction of tetrahydropyran with phenylethanol under acidic conditions. One common method is the acid-catalyzed etherification reaction, where tetrahydropyran is reacted with phenylethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also a common approach in industrial production.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-(1-phenylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ethers or other substituted products.
Scientific Research Applications
2H-Pyran, tetrahydro-2-(1-phenylethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenylethoxy group can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, tetrahydro-2-(1-methylethoxy)-: Similar structure but with a methylethoxy group instead of a phenylethoxy group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Contains a propynyloxy group, leading to different chemical properties and reactivity.
Uniqueness
2H-Pyran, tetrahydro-2-(1-phenylethoxy)- is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of organic synthesis and pharmaceutical research.
Properties
CAS No. |
105966-39-0 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(1-phenylethoxy)oxane |
InChI |
InChI=1S/C13H18O2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3 |
InChI Key |
OZGZXQGEFJVAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2CCCCO2 |
Origin of Product |
United States |
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